tert-Butyl 1-imino-1,4-thiazepane-4-carboxylate 1-oxide
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Description
Tert-Butyl 1-imino-1,4-thiazepane-4-carboxylate 1-oxide is a useful research compound. Its molecular formula is C10H20N2O3S and its molecular weight is 248.34. The purity is usually 95%.
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Scientific Research Applications
1. Asymmetric Synthesis of Isothiazolidine Derivatives
The imino ene reaction of enantiopure N-Sulfinylimino esters, such as tert-butyl 1-imino-1,4-thiazepane-4-carboxylate 1-oxide, has been shown to be a pathway for the asymmetric synthesis of 1-oxo-1 λ4-isothiazolidine-3-carboxylates. This reaction results in a novel rearrangement providing these compounds as major products, which are then established by X-Ray crystallography and conversion into α-amino acids prepared independently via sulfinimine-mediated asymmetric Strecker synthesis (Davis et al., 2002).
2. Intermediate for Asymmetric Synthesis of Amines
N-tert-Butanesulfinyl aldimines and ketimines, which can be derived from compounds like this compound, serve as highly versatile intermediates for the asymmetric synthesis of amines. They are prepared in high yields and activate the imines for the addition of various nucleophiles, besides serving as a powerful chiral directing group. This methodology enables the efficient synthesis of a wide range of highly enantioenriched amines (Ellman, Owens & Tang, 2002).
3. Catalyst for Selective Oxidation Reactions
This compound, when used as a catalyst in the presence of copper(I) chloride, facilitates the chemoselective aerobic oxidation of allylic and benzylic alcohols. This process converts these alcohols into the corresponding α,β-unsaturated carbonyl compounds efficiently without affecting non-allylic alcohols (Shen et al., 2012).
Properties
IUPAC Name |
tert-butyl 1-imino-1-oxo-1,4-thiazepane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3S/c1-10(2,3)15-9(13)12-5-4-7-16(11,14)8-6-12/h11H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFFOJIDNCDHGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCS(=N)(=O)CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.